molecular formula C17H16ClN3O2S2 B7738078 Benzo[b]thiophene-3-carboxamide, 2-[[[(2-chlorobenzoyl)amino]thioxomethyl]amino]-4,5,6,7-tetrahydro- CAS No. 301224-42-0

Benzo[b]thiophene-3-carboxamide, 2-[[[(2-chlorobenzoyl)amino]thioxomethyl]amino]-4,5,6,7-tetrahydro-

Cat. No.: B7738078
CAS No.: 301224-42-0
M. Wt: 393.9 g/mol
InChI Key: ZAVPVROTYBRSOP-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-3-carboxamide, 2-[[[(2-chlorobenzoyl)amino]thioxomethyl]amino]-4,5,6,7-tetrahydro- is a complex organic compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[b]thiophene-3-carboxamide derivatives typically involves the assembly of the heterocyclic core followed by functionalization at specific positions. One common method is the Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols, followed by the addition of isocyanates . Another approach involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides . Additionally, a CuBr/1,10-Phen-catalyzed Ullmann cross-coupling reaction can be used to obtain 2-aminobenzothiophenes, including esters of 3-carboxylic acids .

Industrial Production Methods

Industrial production methods for benzo[b]thiophene-3-carboxamide derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include microwave-assisted synthesis to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-3-carboxamide derivatives undergo various chemical reactions, including:

    Oxidation: Oxidation reactions can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and halogenating agents like bromine (Br₂) for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzo[b]thiophene-3-carboxamide derivatives can yield benzo[b]thiophene-3-carboxylic acids, while reduction can produce benzo[b]thiophene-3-carbinols.

Mechanism of Action

The mechanism of action of benzo[b]thiophene-3-carboxamide derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as STING (stimulator of interferon genes) agonists, triggering the IRF and NF-κB pathways to generate type I interferons and proinflammatory cytokines . This activation primes the innate immune response and can lead to antitumor effects.

Comparison with Similar Compounds

Benzo[b]thiophene-3-carboxamide derivatives can be compared with other similar compounds, such as:

The uniqueness of benzo[b]thiophene-3-carboxamide derivatives lies in their specific functional groups and the resulting biological activities, which can be fine-tuned through chemical modifications.

Biological Activity

Benzo[b]thiophene-3-carboxamide, with the specific structure of 2-[[[(2-chlorobenzoyl)amino]thioxomethyl]amino]-4,5,6,7-tetrahydro-, is a complex organic compound classified within the benzothiophene derivatives. These compounds are notable for their diverse biological activities and potential therapeutic applications.

  • Molecular Formula : C17H16ClN3O2S2
  • Molecular Weight : 393.9 g/mol
  • CAS Number : 301224-42-0
  • IUPAC Name : 2-[(2-chlorobenzoyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Antagonistic Properties

Research has indicated that derivatives of benzo[b]thiophene, particularly benzo[b]thiophene-2-carboxamides, exhibit antagonistic activity on the human histamine H3 receptor. A study reported a Ki value as low as 4 nM for these compounds, suggesting significant potential in modulating histamine-related pathways .

Enzyme Inhibition

Recent investigations have focused on the inhibitory effects of various benzothiophene derivatives on cholinesterases (AChE and BChE), which are crucial in neurodegenerative diseases such as Alzheimer's. The following table summarizes key findings:

CompoundAChE IC50 (μM)BChE IC50 (μM)Reference
Compound 5f62.10-
Compound 5h-24.35
Galantamine28.08-

These results highlight that certain benzothiophene derivatives can act as potent inhibitors of cholinesterases, with implications for therapeutic strategies in neurodegenerative disorders.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of benzothiophene derivatives. A study highlighted the effectiveness of specific compounds against Staphylococcus aureus strains, including drug-resistant variants. The compound II.b showed a minimum inhibitory concentration (MIC) of 4 µg/mL against three strains of S. aureus without exhibiting cytotoxic effects on A549 cells .

Case Studies and Research Findings

  • Cholinesterase Inhibition :
    • Compounds derived from benzothiophene were evaluated for their ability to inhibit AChE and BChE using electrophorus electricus AChE and equine serum BChE as models.
    • The study concluded that certain derivatives exhibited no cytotoxicity at their IC50 concentrations, indicating a favorable safety profile for further development .
  • Antimicrobial Efficacy :
    • The compound II.b was tested against clinical isolates of S. aureus and demonstrated significant antimicrobial activity while maintaining low toxicity levels.
    • This suggests a promising avenue for developing new antimicrobial agents based on the benzothiophene scaffold .

Properties

IUPAC Name

2-[(2-chlorobenzoyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S2/c18-11-7-3-1-5-9(11)15(23)20-17(24)21-16-13(14(19)22)10-6-2-4-8-12(10)25-16/h1,3,5,7H,2,4,6,8H2,(H2,19,22)(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVPVROTYBRSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=S)NC(=O)C3=CC=CC=C3Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201115715
Record name 2-[[[(2-Chlorobenzoyl)amino]thioxomethyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201115715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301224-42-0
Record name 2-[[[(2-Chlorobenzoyl)amino]thioxomethyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301224-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[[(2-Chlorobenzoyl)amino]thioxomethyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201115715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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